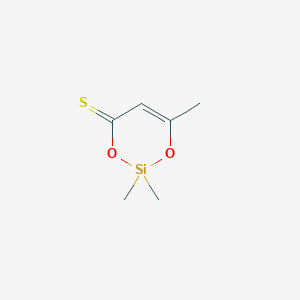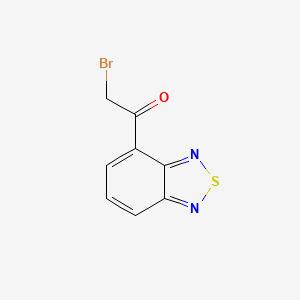
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione is a unique organosilicon compound characterized by its distinctive dioxasiline ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione typically involves the reaction of trimethylsilyl chloride with a suitable dioxasiline precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as crystallization and recrystallization, further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The silicon atom in the dioxasiline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silicon atom under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the development of novel bioactive molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin ring structure but lacks the silicon atom.
2,2,6-Trimethyl-4H-1,3-dioxin-4-thione: Similar to the target compound but without the silicon atom, making it less versatile in certain applications.
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-one: This compound has a similar structure but with an oxygen atom instead of a thione group.
Uniqueness
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione stands out due to its unique combination of a silicon atom and a thione group within the dioxasiline ring. This structural feature imparts distinct chemical reactivity and stability, making it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
188970-33-4 |
|---|---|
Molekularformel |
C6H10O2SSi |
Molekulargewicht |
174.29 g/mol |
IUPAC-Name |
2,2,6-trimethyl-1,3,2-dioxasiline-4-thione |
InChI |
InChI=1S/C6H10O2SSi/c1-5-4-6(9)8-10(2,3)7-5/h4H,1-3H3 |
InChI-Schlüssel |
RDWBBXCTFBHJDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)O[Si](O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)

![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)

![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)



